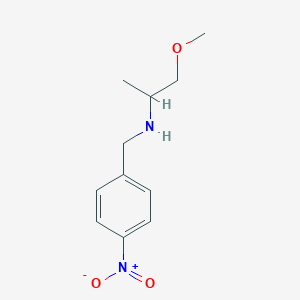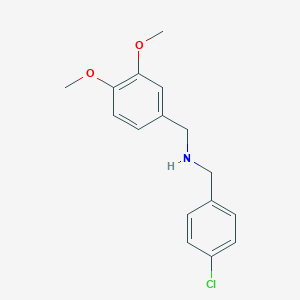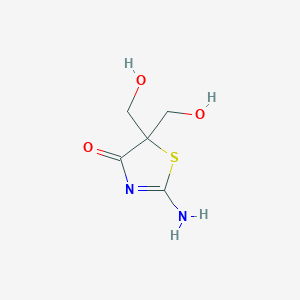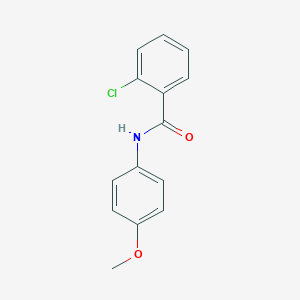
5-溴-2,3-二甲氧基苯甲醛
描述
5-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzaldehyde core. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.
科学研究应用
5-Bromo-2,3-dimethoxybenzaldehyde is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research into potential therapeutic agents often involves this compound as a building block.
Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.
作用机制
Target of Action
5-Bromo-2,3-dimethoxybenzaldehyde primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and facilitating chromosome segregation during mitosis .
Mode of Action
The compound interacts with tubulin by inhibiting its polymerization . This interaction disrupts microtubule dynamics, which are essential for various cellular processes, including cell division and intracellular transport .
Biochemical Pathways
The disruption of microtubule dynamics affects several biochemical pathways. For instance, it can interfere with the mitotic spindle formation , leading to cell cycle arrest at the metaphase . Additionally, it can impede the normal functioning of motor proteins, such as kinesin and dynein, which rely on microtubules for intracellular transport .
Result of Action
The molecular and cellular effects of 5-Bromo-2,3-dimethoxybenzaldehyde’s action primarily involve the disruption of normal cell functions. By inhibiting tubulin polymerization and disrupting microtubule dynamics, the compound can induce cell cycle arrest and potentially lead to cell death .
生化分析
Biochemical Properties
5-Bromo-2,3-dimethoxybenzaldehyde exhibits multifaceted mechanisms of action, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics
Molecular Mechanism
The molecular mechanism of 5-Bromo-2,3-dimethoxybenzaldehyde involves the inhibition of tubulin polymerization and the disruption of microtubule dynamics
准备方法
Synthetic Routes and Reaction Conditions: 5-Bromo-2,3-dimethoxybenzaldehyde can be synthesized using 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting reagent . The synthetic route involves the bromination of the benzaldehyde derivative, followed by methoxylation under controlled conditions. The reaction typically requires the use of brominating agents such as bromine or sodium bromide in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, the production of 5-Bromo-2,3-dimethoxybenzaldehyde may involve more efficient and scalable methods. One such method employs a green brominating agent, such as a sodium bromide-hydrogen peroxide system, which eliminates the need for large amounts of bromine . This approach not only enhances the yield but also reduces the environmental impact of the production process.
化学反应分析
Types of Reactions: 5-Bromo-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution: Formation of various substituted benzaldehyde derivatives.
Oxidation: Formation of 5-bromo-2,3-dimethoxybenzoic acid.
Reduction: Formation of 5-bromo-2,3-dimethoxybenzyl alcohol.
相似化合物的比较
- 5-Bromo-2,4-dimethoxybenzaldehyde
- 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
Comparison: 5-Bromo-2,3-dimethoxybenzaldehyde is unique due to the specific positioning of its bromine and methoxy groups, which confer distinct reactivity and properties. For instance, 5-Bromo-2,4-dimethoxybenzaldehyde has a different substitution pattern, leading to variations in its chemical behavior and applications .
属性
IUPAC Name |
5-bromo-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMWFOFQRYTRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314014 | |
| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71295-21-1 | |
| Record name | 71295-21-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the bromine substitution in 5-Bromo-2,3-dimethoxybenzaldehyde affect its reactivity compared to the unsubstituted 2,3-dimethoxybenzaldehyde?
A: Research suggests that the introduction of a bromine atom in both the 5th and 6th positions of 2,3-dimethoxybenzaldehyde decreases the reactivity of the carbonyl carbon. [, ] This effect is attributed to the electron-withdrawing nature of the bromine atom, which reduces the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. [] Theoretical calculations using frontier molecular orbitals and molecular electrostatic potential maps support this observation, showing decreased kinetic stability with bromine substitution. []
Q2: What are the key intermolecular interactions observed in the crystal structure of 5-Bromo-2,3-dimethoxybenzaldehyde?
A: Analysis of the crystal structure of 5-Bromo-2,3-dimethoxybenzaldehyde using Hirshfeld surfaces, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis revealed that, while C–H···O interactions are present, bromine substitution leads to increased H···Br and Br···Br closed-shell interactions within the crystal lattice. [] These interactions contribute to the overall stability and packing arrangement of the molecule in its solid state.
Q3: Are there any potential applications of 5-Bromo-2,3-dimethoxybenzaldehyde in the field of nonlinear optics?
A: Theoretical studies using density functional theory (DFT) calculations at the CAM-B3LYP/6-311++G(d,p) level of theory predict that 5-Bromo-2,3-dimethoxybenzaldehyde possesses a significant nonlinear third-order susceptibility (83.15 × 10-22 (m/V)2). [] This finding, compared favorably to other organic crystals with known nonlinear optical (NLO) properties, suggests that 5-Bromo-2,3-dimethoxybenzaldehyde could be a promising candidate for NLO applications. Further experimental validation is needed to confirm these theoretical predictions and explore its practical use in this field.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)






